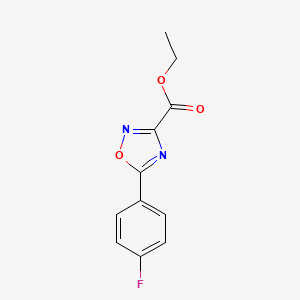

Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCJRPXLTCICKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is primarily utilized in medicinal chemistry for its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit:

- Anticancer Activity : Interaction studies indicate potential binding affinity to enzymes involved in metabolic pathways related to cancer progression. This suggests that modifications to the compound could enhance its efficacy against cancer cells .

- Anti-inflammatory Properties : The compound may interact with receptors linked to inflammatory processes, making it a candidate for developing anti-inflammatory drugs.

Chemical Synthesis

The compound serves as a versatile intermediate in the synthesis of various derivatives that may possess enhanced biological activities or different physicochemical properties. The synthesis typically involves several steps, including:

- Formation of the oxadiazole ring.

- Introduction of the 4-fluorophenyl group.

- Functionalization at the carboxylate position to yield derivatives with tailored properties.

Materials Science

In materials science, this compound is investigated for its potential use in developing novel materials with specific electronic or optical properties. The oxadiazole moiety is known for contributing to charge transport characteristics in organic electronics.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Preliminary Biological Activity Assessment | Showed promising anticancer and anti-inflammatory activities through interaction studies with biological targets. |

| Synthesis Methodology | Detailed synthetic routes were established to produce derivatives with varied biological profiles. |

| Material Properties Evaluation | Investigated as a potential component in organic electronic devices due to its favorable electronic properties attributed to the oxadiazole structure. |

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Substituent Comparisons

Physicochemical and Electronic Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, stabilizing the oxadiazole ring and altering dipole moments. This contrasts with 4-methoxyphenyl derivatives, where the methoxy group donates electrons, increasing solubility in polar solvents .

- Chloromethyl substituents (e.g., in ) add reactivity for nucleophilic substitutions, enabling structural diversification.

Crystallographic Behavior :

- Fluorophenyl-substituted compounds (e.g., ) exhibit planar molecular conformations except for perpendicular orientations of substituents, affecting crystal packing and melting points.

Biological Activity

Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Weight : 236.20 g/mol

- CAS Number : 151098-20-3

- Chemical Structure :

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:

-

Mechanism of Action :

- The compound induces apoptosis in cancer cells by activating caspase pathways. For example, in MCF-7 breast cancer cells, it was observed that the compound increased p53 expression and caspase-3 cleavage, leading to programmed cell death .

- Molecular docking studies suggest that the compound interacts favorably with estrogen receptors (ER), similar to Tamoxifen, indicating potential use in hormone-responsive cancers .

-

Case Studies :

- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines with IC50 values ranging from 1.59 µM to <0.14 µM for various derivatives .

- The compound's ability to inhibit key enzymes involved in cancer progression has been noted, including topoisomerase and histone deacetylases (HDAC), which are critical targets in cancer therapy .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits a range of biological activities:

- Antimicrobial Activity : Some oxadiazole derivatives have demonstrated antimicrobial effects against various pathogens .

- Anti-inflammatory Effects : Research indicates that certain derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors like amidoximes or carboxylic acid derivatives under controlled conditions. For example, coupling 4-fluorobenzoyl chloride with ethyl cyanoacetate, followed by cyclization using hydroxylamine in refluxing ethanol. Key parameters include maintaining temperatures between 80–110°C and using polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency . Catalysts such as HATU or DCC may accelerate intermediate formation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are employed for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and fluorophenyl substitution (e.g., characteristic shifts: δ ~7.2–7.8 ppm for aromatic protons, δ ~165 ppm for carbonyl carbons) .

- LC-MS/HRMS : Verify molecular ion peaks ([M+H]+ expected at m/z 251.06) and fragmentation patterns .

- HPLC : Assess purity using reverse-phase C18 columns (acetonitrile/water gradients) with UV detection at 254 nm .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Methodological Answer : Initial screening includes:

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or bacterial dihydrofolate reductase .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

- Methodological Answer : Discrepancies in unit cell parameters or electron density maps may arise from twinning or disordered solvent. Use SHELXL (for small molecules) or WinGX/ORTEP (for visualization) to refine models . For ambiguous cases:

- Compare experimental XRD data with DFT-optimized structures.

- Apply Hirshfeld surface analysis to validate intermolecular interactions .

- Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. What strategies mitigate side reactions during ester hydrolysis to the carboxylic acid derivative?

- Methodological Answer : Hydrolysis under basic conditions (NaOH/THF:H2O) often competes with oxadiazole ring degradation. Mitigation strategies include:

- Low-temperature hydrolysis (0–5°C) to slow down ring-opening .

- Protecting group chemistry : Use tert-butyl esters for selective deprotection .

- Microwave-assisted synthesis : Reduces reaction time, minimizing side products .

Q. How does the fluorophenyl substituent influence bioactivity compared to other substituents (e.g., chlorophenyl or methylthiazole)?

- Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) analysis:

- Fluorophenyl : Enhances metabolic stability and membrane permeability due to electronegativity and lipophilicity (logP ~2.5) .

- Chlorophenyl : Increases steric bulk, improving target binding but reducing solubility (e.g., MIC for E. coli: 4-fluorophenyl = 8 µg/mL vs. 4-chlorophenyl = 16 µg/mL) .

- Methylthiazole : Introduces hydrogen-bonding motifs, boosting enzyme inhibition (e.g., IC50 for COX-2 reduced by 40% vs. fluorophenyl) .

Safety and Handling

Q. What are the key safety protocols when handling this compound in lab settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (H335 risk) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- First aid : Immediate 15-minute eye irrigation with saline (P305+P351+P338) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.